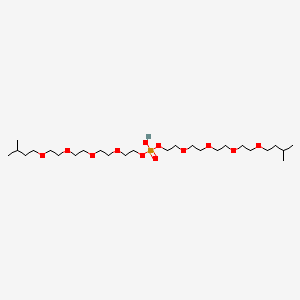
3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, hydrogen phosphate is a complex organic compound with the molecular formula C12H26O5. It is also known by other names such as tetraethylene glycol monobutyl ether. This compound is characterized by its multiple ether linkages and a terminal hydroxyl group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, hydrogen phosphate typically involves the reaction of tetraethylene glycol with butyl alcohol under acidic conditions. The reaction is catalyzed by an acid such as sulfuric acid, which facilitates the etherification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are commonly used.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Ether derivatives with different substituents.
Scientific Research Applications
3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers
Mechanism of Action
The mechanism of action of 3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, hydrogen phosphate involves its interaction with various molecular targets. The compound’s multiple ether linkages allow it to form hydrogen bonds with other molecules, stabilizing their structures. In biological systems, it can interact with proteins and enzymes, enhancing their stability and activity .
Comparison with Similar Compounds
Similar Compounds
Tetraethylene glycol monobutyl ether: Similar structure but lacks the phosphate group.
Polyethylene glycol (PEG): Similar ether linkages but varies in chain length and lacks the terminal hydroxyl group
Uniqueness
3,6,9,12-Tetraoxahexadecan-1-ol, 15-methyl-, hydrogen phosphate is unique due to its specific combination of ether linkages and a terminal hydroxyl group, which imparts distinct chemical and physical properties. Its ability to form hydrogen bonds and interact with various molecular targets makes it a valuable compound in multiple applications .
Properties
CAS No. |
63217-10-7 |
|---|---|
Molecular Formula |
C26H55O12P |
Molecular Weight |
590.7 g/mol |
IUPAC Name |
bis[2-[2-[2-[2-(3-methylbutoxy)ethoxy]ethoxy]ethoxy]ethyl] hydrogen phosphate |
InChI |
InChI=1S/C26H55O12P/c1-25(2)5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-39(27,28)38-24-22-36-20-18-34-16-14-32-12-10-30-8-6-26(3)4/h25-26H,5-24H2,1-4H3,(H,27,28) |
InChI Key |
JCYSNWJUDYRPMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOCCOCCOCCOCCOP(=O)(O)OCCOCCOCCOCCOCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14513503.png)
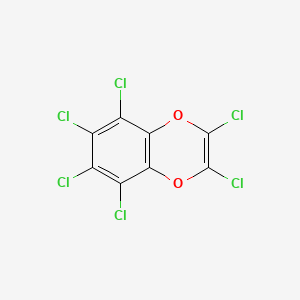
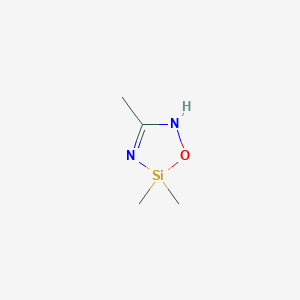
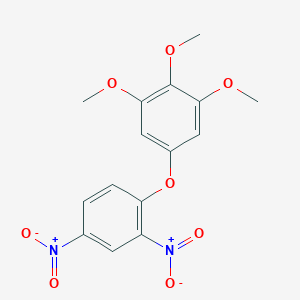
![Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy-](/img/structure/B14513527.png)
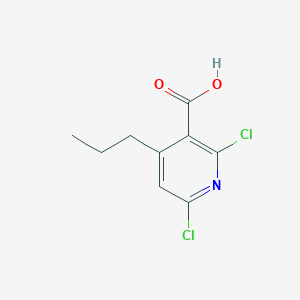
![N-[(Z)-(Dimethylamino)(pyridin-3-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513540.png)
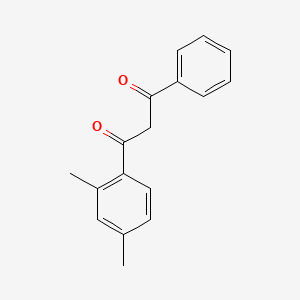
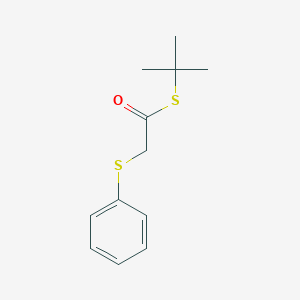
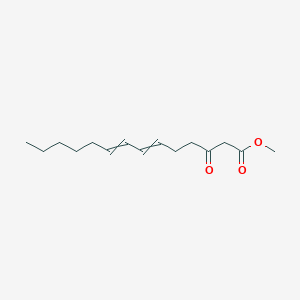
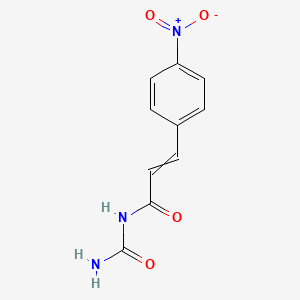
![3-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol](/img/structure/B14513575.png)


